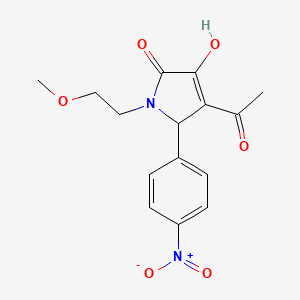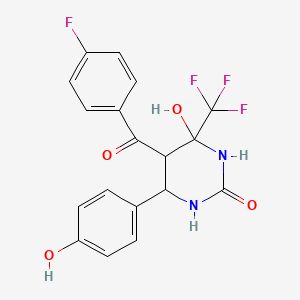methanolate](/img/structure/B11623580.png)
(E)-[1-(1,3-benzothiazol-3-ium-2-yl)-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene](4-methylphenyl)methanolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(1,3-benzothiazol-3-ium-2-yl)-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidenemethanolate is a complex organic compound with a unique structure that combines benzothiazolium, methoxyphenyl, and dioxopyrrolidinylidene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,3-benzothiazol-3-ium-2-yl)-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidenemethanolate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazolium salt, followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution. The dioxopyrrolidinylidene moiety is then incorporated via a condensation reaction. The final step involves the formation of the methanolate ester through esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(E)-1-(1,3-benzothiazol-3-ium-2-yl)-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidenemethanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
科学的研究の応用
(E)-1-(1,3-benzothiazol-3-ium-2-yl)-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidenemethanolate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of (E)-1-(1,3-benzothiazol-3-ium-2-yl)-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidenemethanolate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar functional groups.
Dioxins: Compounds with similar dioxo structures but different biological activities.
Disilanes: Organosilicon compounds with unique electronic properties.
Uniqueness
(E)-1-(1,3-benzothiazol-3-ium-2-yl)-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidenemethanolate is unique due to its combination of benzothiazolium, methoxyphenyl, and dioxopyrrolidinylidene groups, which confer distinct chemical and biological properties not found in simpler or structurally different compounds.
特性
分子式 |
C26H20N2O4S |
|---|---|
分子量 |
456.5 g/mol |
IUPAC名 |
(4E)-1-(1,3-benzothiazol-2-yl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H20N2O4S/c1-15-7-9-17(10-8-15)23(29)21-22(16-11-13-18(32-2)14-12-16)28(25(31)24(21)30)26-27-19-5-3-4-6-20(19)33-26/h3-14,22,29H,1-2H3/b23-21+ |
InChIキー |
HJFMTGKOGZUQIY-XTQSDGFTSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)OC)/O |
正規SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-fluorobenzyl)-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11623498.png)
![(5Z)-3-butyl-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11623502.png)
![methyl 2-{2-(3,4-dimethoxyphenyl)-4-hydroxy-3-[(3-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11623507.png)
![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(tert-butylsulfanyl)ethyl]benzamide](/img/structure/B11623510.png)

![ethyl (2Z)-5-(3-bromo-4-methoxyphenyl)-2-({5-[3-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11623527.png)
![Ethyl 4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B11623540.png)

![(5E)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11623560.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623567.png)
![N-(3-Chlorophenyl)-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11623581.png)
![2-(2,3-Dimethylphenyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11623584.png)

![2-(3-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(3-methylphenyl)acetamide](/img/structure/B11623593.png)
